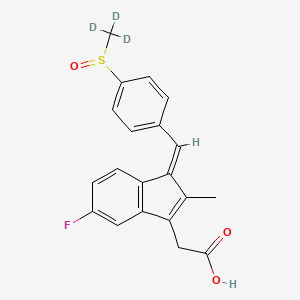
Sulindac-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulindac-d3 est une forme deutérée du sulindac, un anti-inflammatoire non stéroïdien (AINS). Ce composé est principalement utilisé comme étalon interne pour la quantification du sulindac par chromatographie en phase gazeuse ou chromatographie liquide-spectrométrie de masse. Le sulindac lui-même est un inhibiteur sélectif de la cyclooxygénase-2 et un promédicament qui est métabolisé en sa forme active, le sulfure de sulindac .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du sulindac-d3 implique l'incorporation d'atomes de deutérium dans la molécule de sulindac. Une méthode courante consiste à démarrer avec du chlorure de 4-fluorobenzyl et du méthylmalonate de diéthyle en présence d'une base organique pour obtenir du 2-(4-fluorobenzyl)-2-diéthyl méthylmalonate. Cet intermédiaire est ensuite hydrolysé en milieu alcalin aqueux pour former de l'acide 2-(4-fluorobenzyl)-2-méthyl malonique. Les étapes suivantes comprennent la décarboxylation, la chloration, l'acylation de Friedel-Crafts et des réactions de condensation pour finalement obtenir du this compound .
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures strictes de contrôle qualité pour garantir la pureté et la constance du produit final. L'utilisation de réactifs et de solvants deutérés est cruciale pour maintenir la teneur en deutérium dans le composé .
Analyse Des Réactions Chimiques
Types de réactions
Le sulindac-d3 subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former de la sulfone de sulindac.
Réduction : Le composé peut être réduit en sa forme active, le sulfure de sulindac.
Substitution : Diverses réactions de substitution peuvent se produire sur le cycle aromatique.
Réactifs et conditions courants
Oxydation : Les peracides ou hydroperoxydes sont couramment utilisés comme agents oxydants.
Réduction : La réduction est généralement effectuée à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrogénation catalytique.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants ou des nucléophiles en milieu acide ou basique.
Principaux produits
Sulfone de sulindac : Formée par oxydation.
Sulfure de sulindac : Formé par réduction.
Applications de la recherche scientifique
Le this compound est largement utilisé dans la recherche scientifique pour :
Quantification du sulindac : Comme étalon interne dans des méthodes analytiques telles que la chromatographie en phase gazeuse et la chromatographie liquide-spectrométrie de masse.
Études pharmacocinétiques : Pour étudier le métabolisme et la distribution du sulindac dans les systèmes biologiques.
Recherche sur le cancer : Le sulindac et ses métabolites ont montré un potentiel dans la prévention de la carcinogénèse du côlon et d'autres cancers.
Études environnementales : Pour comprendre les voies de dégradation et l'impact environnemental du sulindac.
Mécanisme d'action
Le this compound, comme le sulindac, est un promédicament qui est métabolisé en sa forme active, le sulfure de sulindac. La forme active inhibe les enzymes cyclooxygénase-1 et cyclooxygénase-2, conduisant à l'inhibition de la synthèse des prostaglandines. Cela se traduit par des effets anti-inflammatoires, analgésiques et antipyrétiques. Le composé présente également des propriétés anticancéreuses en réduisant la croissance des polypes et des lésions précancéreuses dans le côlon .
Applications De Recherche Scientifique
Sulindac-d3 is extensively used in scientific research for:
Quantification of Sulindac: As an internal standard in analytical methods like gas chromatography and liquid chromatography-mass spectrometry.
Pharmacokinetic Studies: To study the metabolism and distribution of sulindac in biological systems.
Cancer Research: Sulindac and its metabolites have shown potential in preventing colon carcinogenesis and other cancers.
Environmental Studies: To understand the degradation pathways and environmental impact of sulindac.
Mécanisme D'action
Sulindac-d3, like sulindac, is a prodrug that is metabolized into its active form, sulindac sulfide. The active form inhibits cyclooxygenase-1 and cyclooxygenase-2 enzymes, leading to the inhibition of prostaglandin synthesis. This results in anti-inflammatory, analgesic, and antipyretic effects. The compound also exhibits anti-cancer properties by reducing the growth of polyps and precancerous lesions in the colon .
Comparaison Avec Des Composés Similaires
Composés similaires
Sulindac : La forme non deutérée du sulindac-d3.
Indométacine : Un autre AINS présentant des propriétés anti-inflammatoires similaires.
Diclofénac : Un AINS largement utilisé avec des mécanismes d'action similaires.
Unicité
Le this compound est unique en raison de la présence d'atomes de deutérium, ce qui en fait un étalon interne idéal pour les méthodes analytiques. Les atomes de deutérium fournissent une différence de masse distincte, permettant une quantification précise du sulindac dans divers échantillons .
Propriétés
Formule moléculaire |
C20H17FO3S |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
2-[(3Z)-6-fluoro-2-methyl-3-[[4-(trideuteriomethylsulfinyl)phenyl]methylidene]inden-1-yl]acetic acid |
InChI |
InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/i2D3 |
Clé InChI |
MLKXDPUZXIRXEP-FHFLIJIYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])S(=O)C1=CC=C(C=C1)/C=C\2/C(=C(C3=C2C=CC(=C3)F)CC(=O)O)C |
SMILES canonique |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2R,3R,4R,5R,6S,7S,8R,10S,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10821998.png)
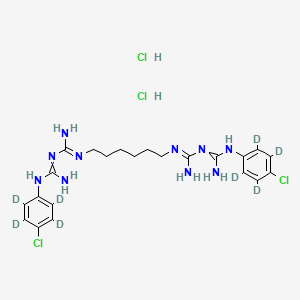


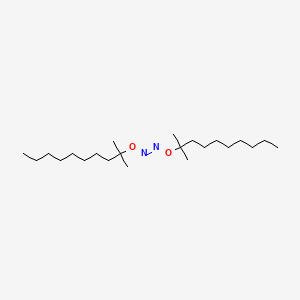
![9-[hydroxy-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone](/img/structure/B10822028.png)

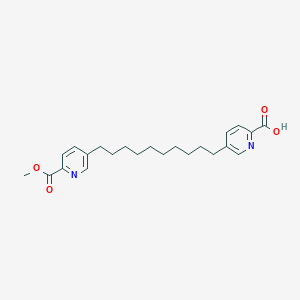


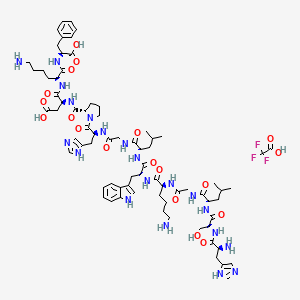
![(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16bR)-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-8,11,12-trioxo-4,7,8,11,12,13,14,14a,15,15a,16a,16b-dodecahydro-3H-cyclotrideca[d]oxireno[f]isoindol-7-yl acetate](/img/structure/B10822085.png)
![(6R,8S)-6-hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B10822086.png)
